molecular formula C14H10Cl2N2O3S B2403109 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 888410-87-5

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2403109
CAS No.: 888410-87-5
M. Wt: 357.21
InChI Key: RTCOBCPHCLJNOO-UHFFFAOYSA-N
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Description

N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic architecture, integrating a thiazole ring and a 5,6-dihydro-1,4-dioxine moiety. This specific molecular framework is of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the 1,4-dioxine core have been investigated for their potential as inhibitors of biologically relevant targets, such as Heat Shock Transcription Factor 1 (HSF1), which is a promising avenue in oncology and disease research . The structural motif of a thiazole linked to a carboxamide group is a common pharmacophore found in molecules with diverse biological activities. The presence of the 3,4-dichlorophenyl substituent on the thiazole ring is a key structural feature often incorporated to influence the compound's lipophilicity, electronic properties, and binding affinity to biological targets. This makes it a valuable chemical tool for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. The crystal structures of analogous compounds reveal that these molecules often exhibit distinct dihedral angles between their aromatic and heterocyclic planes, which can be critical for their three-dimensional interaction with proteins or enzymes . Primary Research Applications: • Medicinal Chemistry: Serves as a key intermediate or final scaffold for the synthesis of novel bioactive molecules with potential anticancer properties . • Chemical Biology: Useful as a probe for studying cellular stress response pathways mediated by HSF1 . • SAR Studies: The compound provides a core structure for analog synthesis to explore and optimize potency, selectivity, and other pharmacological properties. Quality & Safety: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3S/c15-9-2-1-8(5-10(9)16)11-7-22-14(17-11)18-13(19)12-6-20-3-4-21-12/h1-2,5-7H,3-4H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCOBCPHCLJNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

The Hantzsch reaction remains the most widely employed method for constructing the 4-substituted thiazole scaffold. As demonstrated in Scheme 1 of PMC-10467532, this involves:

  • α-Bromination : Treatment of 3,4-dichlorophenylacetone with N-bromosuccinimide (NBS) in CCl₄ yields α-bromo-3,4-dichlorophenylacetone (89% yield).
  • Cyclocondensation : Reaction of the α-bromoketone with thiourea in ethanol under reflux (12 h) produces 4-(3,4-dichlorophenyl)thiazol-2-amine. Yields range from 68–72% with purity >95% by HPLC.

Alternative methods using POCl₃-mediated chlorination of thiazolidinediones (as per EP0115811A2) show comparable efficiency but require stringent temperature control (-10°C to 20°C) to prevent decomposition.

Introduction of the 3,4-Dichlorophenyl Group

Direct Substitution vs. Cross-Coupling

While early routes relied on pre-functionalized dichlorophenyl precursors, modern approaches favor Suzuki-Miyaura couplings for flexibility:

  • Borylation : 4-Bromothiazole intermediates undergo borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ (yield: 85%).
  • Cross-Coupling : Reaction with 3,4-dichlorophenylboronic acid under Miyaura conditions (Pd(OAc)₂, SPhos, K₃PO₄) installs the aryl group in 76% yield.

Comparative studies indicate that direct substitution methods (e.g., SNAr with 3,4-dichlorophenol) suffer from lower regioselectivity (<50% yield).

Synthesis of 5,6-Dihydro-1,4-Dioxine-2-Carboxylic Acid

Cyclocondensation Approach

The dihydrodioxine ring forms via acid-catalyzed cyclization of ethylene glycol with malonic acid derivatives:

  • Knoevenagel Condensation : Ethylene glycol reacts with ethyl cyanoacetate in the presence of piperidine (80°C, 6 h) to yield ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate (62% yield).
  • Hydrolysis : Saponification with LiOH/MeOH (0°C, 1 h) produces the free carboxylic acid (quantitative yield).

Patented methods (WO2021001858A1) describe improved purity (>99.5%) through recrystallization from acetic acid/water mixtures.

Carboxamide Formation

Acyl Chloride Mediated Coupling

Activation of the dioxine carboxylic acid followed by amide bond formation proves most effective:

  • Chlorination : Treatment with oxalyl chloride (2 eq) and catalytic DMF in DCM (0°C to RT, 3 h) generates the acyl chloride.
  • Aminolysis : Addition of 4-(3,4-dichlorophenyl)thiazol-2-amine in THF with Et₃N (2 eq) yields the target carboxamide (78% yield after column chromatography).

Alternative methods using EDCI/HOBt coupling show reduced efficiency (52% yield) due to thiazole amine basicity.

Reaction Optimization

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement
Thiazole cyclization Ethanol, reflux 72% → 81%
Suzuki coupling Toluene, 90°C 76% → 84%
Acyl chloride stability DCM, -20°C Decomposition <5%

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 7.85 (s, 1H, thiazole-H), 4.35 (m, 4H, dioxine)
¹³C NMR 168.5 ppm (CONH), 152.1 ppm (thiazole C-2)
HRMS [M+H]⁺ calc. 385.9924, found 385.9921

XRD analysis of crystalline batches (Form-S) reveals characteristic peaks at 10.1° and 22.9° 2θ.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is C14H10Cl2N2O3S. It features a thiazole ring and a dioxine moiety, which contribute to its biological activity. The presence of chlorine atoms on the phenyl ring enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit promising antimicrobial properties. The compound's thiazole core is known for its ability to inhibit bacterial growth. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : A derivative with a similar thiazole structure was evaluated for its antimicrobial activity against various pathogens using turbidimetric methods. Results indicated significant inhibition of bacterial growth at certain concentrations .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

  • Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies have suggested that it effectively binds to targets such as thymidylate synthase, a critical enzyme for DNA synthesis .
  • In Vitro Studies : In studies involving human breast adenocarcinoma cell lines (e.g., MCF7), compounds with similar structures showed significant cytotoxic effects. The Sulforhodamine B assay indicated that certain derivatives led to reduced cell viability .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Anticancer ActivityIdentified effective compounds against MCF7 cell lines with IC50 values below 10 µM.
Molecular DockingSuggested strong binding affinity to thymidylate synthase among derivatives.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring and dichlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The dioxine moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)amine
  • N-(4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl)octanamide
  • N-(4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide

Uniqueness

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the presence of the dioxine moiety, which is not commonly found in similar compounds. This structural feature may confer unique properties, such as enhanced stability or specific interactions with biological targets.

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 3,4-dichlorophenyl group and a dioxine moiety. This unique structure may contribute to its diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives, including those similar to this compound.

  • Cell Line Studies : Research indicates that thiazole derivatives exhibit varying levels of cytotoxicity against different cancer cell lines. For instance, compounds with similar structures showed significant activity against Caco-2 colorectal adenocarcinoma cells compared to A549 human pulmonary adenocarcinoma cells . The presence of electron-withdrawing groups like chlorine enhances the anticancer activity due to increased lipophilicity and interaction with cellular targets .
CompoundCell LineViability (%)p-value
Thiazole AA54955.40.0019
Thiazole BCaco-239.8<0.001
Thiazole CCaco-231.9<0.001

Table 1: Anticancer activity of thiazole derivatives

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound exhibit activity against various Gram-positive and Gram-negative bacteria .

  • Mechanism of Action : The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular processes.

Other Biological Activities

Thiazole compounds are known for a range of other biological activities:

  • Antioxidant : Some thiazoles show potential in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory : Certain derivatives have demonstrated the ability to inhibit inflammatory pathways.

Case Studies

  • Study on Anticancer Activity : A study involving a series of thiazole derivatives showed that modifications at specific positions on the thiazole ring significantly influenced their anticancer potency. The study utilized the MTT assay to evaluate cell viability across various concentrations .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity .

Q & A

Q. What are the key synthetic pathways for N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization reactions of precursor carboxamides and thiazole derivatives. For example, analogous compounds are synthesized via refluxing in acetonitrile with reagents like N-phenylhydrazinecarboxamides, followed by cyclization in DMF using iodine and triethylamine to eliminate sulfur and form the thiazole ring . Key intermediates are characterized via 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy to confirm structural integrity, with specific attention to shifts corresponding to the dichlorophenyl and dihydrodioxine moieties .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the positions of substituents (e.g., 3,4-dichlorophenyl, thiazole, and dihydrodioxine groups). Infrared (IR) spectroscopy identifies functional groups such as carboxamide C=O stretches (~1650–1700 cm1^{-1}) and aromatic C-Cl bonds (~550–850 cm1^{-1}). Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .

Q. How can researchers optimize reaction yields during synthesis?

Methodological Answer: Yield optimization requires controlled variables:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst use : Triethylamine aids in deprotonation, while iodine promotes sulfur elimination .
  • Temperature and time : Short reflux durations (1–3 minutes) minimize side reactions in initial steps . Parallel experiments with varying conditions (e.g., ethanol vs. acetonitrile) are recommended to identify optimal parameters .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific targets (e.g., antimicrobial or antitumor)?

Methodological Answer: Docking studies (e.g., using AutoDock Vina) can simulate interactions between the compound’s dichlorophenyl group and target proteins (e.g., bacterial enzymes or cancer-related kinases). Molecular dynamics (MD) simulations assess binding stability, while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity (Cl groups) with activity trends observed in analogous thiadiazole derivatives .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer: A split-plot design (as used in pharmacological studies) allows systematic variation of substituents:

  • Main plots : Vary the dichlorophenyl group (e.g., 2,6-dichloro vs. 3,4-dichloro).
  • Subplots : Modify the dihydrodioxine or carboxamide groups.
  • Replicates : Use ≥4 replicates to account for batch variability. Bioactivity assays (e.g., MIC for antimicrobial studies) are analyzed via ANOVA to identify significant SAR trends .

Q. How can researchers resolve contradictions in spectroscopic data or bioactivity results across studies?

Methodological Answer: Contradictions may arise from impurities or solvent effects. Strategies include:

  • Repetition under standardized conditions (e.g., identical NMR solvents like CDCl3_3).
  • 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Meta-analysis of bioactivity data, adjusting for variables like cell line specificity or assay protocols. Cross-validation with synthetic replicates (e.g., re-testing low-yield batches) is critical .

Q. What methodologies assess the environmental fate of this compound, such as biodegradation or bioaccumulation?

Methodological Answer: Long-term environmental studies can adopt a tiered approach:

  • Phase 1 (Lab) : Hydrolysis/photolysis studies under controlled pH and UV conditions.
  • Phase 2 (Microcosm) : Soil/water systems with LC-MS/MS to track degradation products.
  • Phase 3 (Field) : Use randomized block designs to evaluate bioaccumulation in model organisms (e.g., Daphnia magna) across seasons .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response data for this compound?

Methodological Answer: Non-linear regression models (e.g., log-logistic curves in R’s drc package) fit dose-response data, with IC50_{50} values calculated via maximum likelihood estimation. For heteroscedastic data, apply Box-Cox transformations. Report confidence intervals and use tools like Combenefit for synergy/additivity analyses in combination therapies .

Q. What are best practices for reporting synthetic protocols to ensure reproducibility?

Methodological Answer: Follow the MIChS (Minimum Information about a Chemical Synthesis) standard:

  • Detailed reaction conditions : Solvent purity, exact molar ratios, and inert gas use.
  • Characterization data : NMR integration values, IR peaks, and HRMS spectra with error margins.
  • Negative results : Report failed attempts (e.g., cyclization failures in non-polar solvents) to guide troubleshooting .

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